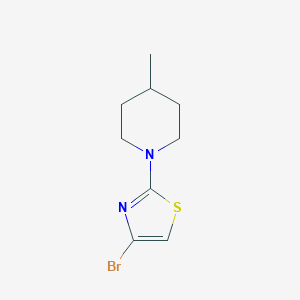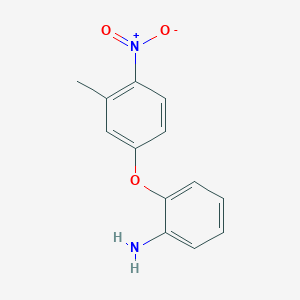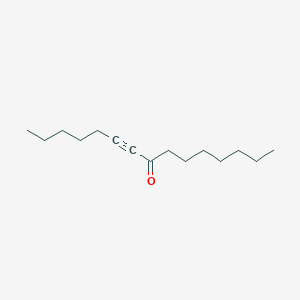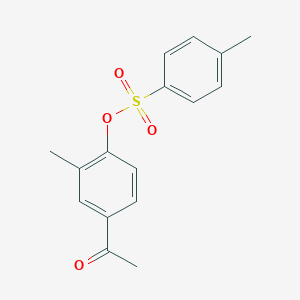
Tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propamocarb hydrochloride is synthesized through a series of chemical reactions involving the esterification of carbamic acid with propyl and dimethylamino groups . The reaction conditions typically involve the use of solvents such as methanol or acetone and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, propamocarb hydrochloride is produced using large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures to ensure high yield and purity . The final product is then purified through crystallization and filtration processes to obtain the desired white crystalline solid .
Analyse Chemischer Reaktionen
Types of Reactions
Propamocarb hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propamocarb hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Propamocarb hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of carbamate chemistry and fungicide mechanisms.
Biology: It is used to study the effects of fungicides on plant pathogens and their biochemical pathways.
Medicine: Research is ongoing to explore its potential use in treating fungal infections in humans.
Wirkmechanismus
Propamocarb hydrochloride exerts its effects by inhibiting the growth of mycelium, the formation of sporangia, and the germination of spores in fungal pathogens . It achieves this by disrupting the biochemical synthesis of phospholipids and fatty acids in the cell membrane of the pathogens . This disruption leads to the death of the fungal cells and prevents the spread of the disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to propamocarb hydrochloride include:
Carbaryl: Another carbamate fungicide with similar properties but different molecular structure.
Benomyl: A systemic fungicide with a different mode of action but similar applications in agriculture.
Uniqueness
Propamocarb hydrochloride is unique due to its specific mode of action, which targets the biochemical synthesis pathways in fungal pathogens . This makes it highly effective against a broad spectrum of fungal diseases and reduces the likelihood of resistance development .
Eigenschaften
Molekularformel |
C9H21ClN2O2 |
|---|---|
Molekulargewicht |
224.73 g/mol |
IUPAC-Name |
tert-butyl 2-amino-4-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)7(10)5-6-11-4;/h7,11H,5-6,10H2,1-4H3;1H |
InChI-Schlüssel |
FQTJJNCSGBMJGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCNC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)
